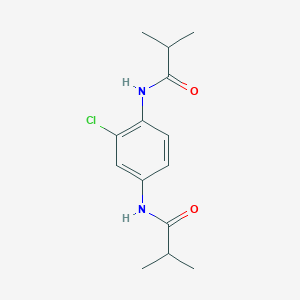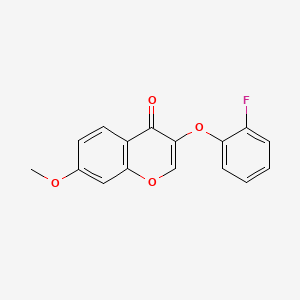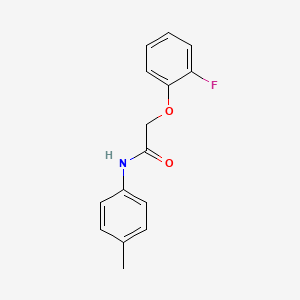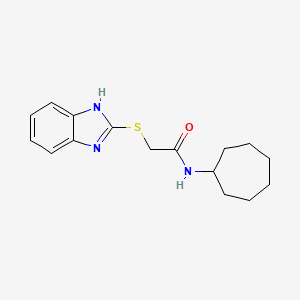
N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide) is a chemical compound commonly referred to as CPP. CPP is a unique molecule with a wide range of applications in scientific research.
作用机制
CPP works by forming covalent bonds with the target molecule, resulting in the formation of a crosslinked network. This network stabilizes the target molecule, preventing it from denaturation or degradation. The crosslinking process is reversible, allowing for the target molecule to be released back into solution.
Biochemical and Physiological Effects
CPP has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It has been shown to have no effect on cell viability or proliferation. Additionally, CPP has been shown to be stable under a wide range of conditions, including high temperatures and pH.
实验室实验的优点和局限性
One of the main advantages of CPP is its versatility. It can be used to crosslink a wide range of molecules, including proteins, peptides, and nucleic acids. Additionally, CPP is easy to synthesize and purify, making it a cost-effective option for scientific research.
One limitation of CPP is its specificity. It forms covalent bonds with any molecule containing primary amines, which can result in non-specific crosslinking. Additionally, CPP can only be used for in vitro experiments, as it cannot penetrate cell membranes.
未来方向
CPP has a wide range of potential applications in scientific research. One area of future research could be the development of CPP-based sensors for the detection of biomolecules. Additionally, CPP could be used as a tool for the study of protein-protein interactions. Finally, the development of CPP-based drug delivery systems could be explored, as CPP has been shown to have minimal toxicity and high stability.
Conclusion
N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide) is a unique compound with a wide range of applications in scientific research. Its versatility and ease of synthesis make it a cost-effective option for crosslinking a wide range of molecules. While CPP has some limitations, its potential for future research is promising.
合成方法
CPP is synthesized through a multi-step process that involves the reaction of 2-chloro-1,4-phenylenediamine with 2-methylpropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is purified through recrystallization, yielding CPP as a white crystalline powder.
科学研究应用
CPP has been widely used in scientific research due to its unique properties. It is commonly used as a crosslinking agent for proteins, peptides, and nucleic acids. CPP has also been used as a fluorescent probe for the detection of DNA and RNA. Additionally, CPP has been used as a chiral selector in chromatography.
属性
IUPAC Name |
N-[3-chloro-4-(2-methylpropanoylamino)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-8(2)13(18)16-10-5-6-12(11(15)7-10)17-14(19)9(3)4/h5-9H,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVHVZNSBKEXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)NC(=O)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)



![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)

